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Compound of Interest

Compound Name: 14(Z)-Tricosenyl acetate

Cat. No.: B15551768 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
14(Z)-Tricosenyl acetate is a long-chain unsaturated ester. The synthesis of such molecules

with high stereochemical purity is of interest in various fields, including the development of

insect pheromones for pest management. This protocol outlines a robust two-stage synthetic

pathway for 14(Z)-Tricosenyl acetate. The synthesis employs a Z-selective Wittig reaction to

construct the C23 carbon backbone with the required cis-double bond, followed by a

straightforward acetylation to yield the final product. The key intermediate, 14(Z)-tricosen-1-ol,

is synthesized via the coupling of a C9 aldehyde and a C14 phosphonium ylide.
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Experimental Protocols
This synthesis is performed in five main stages:

Protection of the hydroxyl group of 14-bromo-1-tetradecanol.

Synthesis of the phosphonium salt (Wittig salt).

Z-selective Wittig olefination.

Deprotection of the resulting alcohol.

Acetylation to yield the final product.

Reagents and Materials:

14-bromo-1-tetradecanol

3,4-Dihydropyran (DHP)

Pyridinium p-toluenesulfonate (PPTS)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

1. Dissolve 14-bromo-1-tetradecanol (1.0 eq) in anhydrous DCM in a round-bottom flask

under a nitrogen atmosphere.

2. Add a catalytic amount of PPTS (0.05 eq).
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3. Cool the mixture to 0 °C using an ice bath.

4. Add DHP (1.2 eq) dropwise to the stirred solution.

5. Allow the reaction to warm to room temperature and stir for 4-6 hours.

6. Monitor the reaction progress by Thin Layer Chromatography (TLC).

7. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate

solution.

8. Separate the organic layer, and extract the aqueous layer with DCM.

9. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

10. Filter and concentrate the solution under reduced pressure to obtain the crude product.

11. Purify the product by column chromatography on silica gel (Hexane/Ethyl Acetate

gradient) to yield 1-(14-bromotetradecyloxy)tetrahydro-2H-pyran as a colorless oil.

Reagents and Materials:

1-(14-bromotetradecyloxy)tetrahydro-2H-pyran

Triphenylphosphine (PPh₃)

Acetonitrile, anhydrous

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

1. In a round-bottom flask, dissolve 1-(14-bromotetradecyloxy)tetrahydro-2H-pyran (1.0 eq)

and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

2. Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours under a

nitrogen atmosphere.

3. Monitor for the formation of a white precipitate.
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4. After the reaction is complete, cool the mixture to room temperature.

5. Collect the white precipitate by vacuum filtration.

6. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

7. Dry the resulting phosphonium salt under vacuum to obtain a fine white powder.

Reagents and Materials:

(14-((tetrahydro-2H-pyran-2-yl)oxy)tetradecyl)triphenylphosphonium bromide

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

Nonanal

Tetrahydrofuran (THF), anhydrous

Schlenk flask, syringes, magnetic stirrer

Procedure:

1. Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a Schlenk flask under a

nitrogen atmosphere.

2. Cool the suspension to -78 °C using a dry ice/acetone bath.

3. Slowly add NaHMDS solution (1.1 eq) via syringe. The solution should turn a deep

orange/red color, indicating the formation of the ylide.

4. Stir the mixture at -78 °C for 1 hour.

5. Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise via syringe.

6. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

7. Quench the reaction by adding saturated aqueous ammonium chloride solution.

8. Extract the mixture with diethyl ether.
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9. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

10. Filter and concentrate under reduced pressure.

11. Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate

gradient) to isolate the Z-isomer.

Reagents and Materials:

1-((14Z)-tricosen-14-enyloxy)tetrahydro-2H-pyran

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

Methanol

Round-bottom flask, magnetic stirrer

Procedure:

1. Dissolve the THP-protected alcohol (1.0 eq) in methanol.

2. Add a catalytic amount of p-TsOH (0.1 eq).

3. Stir the solution at room temperature for 2-4 hours.

4. Monitor the reaction by TLC until the starting material is consumed.

5. Neutralize the acid by adding a small amount of solid sodium bicarbonate.

6. Remove the methanol under reduced pressure.

7. Dissolve the residue in diethyl ether and wash with water and brine.

8. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 14(Z)-

tricosen-1-ol, which may be further purified by chromatography if necessary.

Reagents and Materials:

14(Z)-Tricosen-1-ol
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Acetic anhydride

Pyridine or Triethylamine (as catalyst and base)

Dichloromethane (DCM), anhydrous

Round-bottom flask, magnetic stirrer

Procedure:

1. Dissolve 14(Z)-Tricosen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.[1]

2. Add pyridine (2.0 eq) or triethylamine (2.0 eq).

3. Add acetic anhydride (1.5 eq) dropwise to the stirred solution at 0 °C.[1]

4. Allow the mixture to warm to room temperature and stir for 2-3 hours.

5. Monitor the reaction by TLC.

6. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl,

saturated aqueous sodium bicarbonate, and brine.

7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the final product, 14(Z)-Tricosenyl acetate.

8. If required, purify by column chromatography on silica gel.
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Caption: Synthetic workflow for 14(Z)-Tricosenyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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